molecular formula C14H13F4NO2 B1391817 2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone CAS No. 1159982-32-7

2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone

Cat. No. B1391817
M. Wt: 303.25 g/mol
InChI Key: UWAXFSJGYHHFAJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone is a chemical compound with the CAS Number: 1159982-32-7 . It has a molecular weight of 303.26 and its IUPAC name is (4-fluorophenyl) [1- (trifluoroacetyl)-4-piperidinyl]methanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H13F4NO2/c15-11-3-1-9 (2-4-11)12 (20)10-5-7-19 (8-6-10)13 (21)14 (16,17)18/h1-4,10H,5-8H2 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Chemical Synthesis and Characterization

  • Synthesis and Structural Analysis : This compound has been synthesized and structurally analyzed using various techniques like IR, NMR, MS studies, and single crystal XRD analysis. These studies are crucial for confirming the compound's structure and understanding its properties (Govindhan et al., 2017).
  • Catalytic Applications : Research shows that certain catalysts can transform this compound under mild conditions, leading to new chemical structures. This has implications for developing new synthetic methods in organic chemistry (Rasu et al., 2016).

Biological Activities

  • Antileukemic Activity : Some derivatives of this compound have been evaluated for their antileukemic activity against human leukemic cell lines. Certain compounds showed significant antiproliferative activity, suggesting potential therapeutic applications (Vinaya et al., 2012).
  • Aldosterone Synthase Inhibition : A derivative of this compound was identified as a potent inhibitor of aldosterone synthase, an enzyme involved in the biosynthesis of the hormone aldosterone. This has implications for treatments targeting conditions related to aldosterone (Meguro et al., 2017).

Pharmacokinetics and Drug Development

  • Binding Analysis : Studies involving binding analysis with human serum albumin using fluorescence spectroscopy are conducted to understand the pharmacokinetics of the compound. This is crucial for assessing how the compound behaves in biological systems (Govindhan et al., 2017).

Molecular Docking Studies

  • Insights into Molecular Interactions : Molecular docking studies have been performed to understand the interaction of new molecules in carrier proteins. This helps in predicting how these molecules might interact with biological targets (Govindhan et al., 2017).

properties

IUPAC Name

2,2,2-trifluoro-1-[4-(4-fluorobenzoyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F4NO2/c15-11-3-1-9(2-4-11)12(20)10-5-7-19(8-6-10)13(21)14(16,17)18/h1-4,10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAXFSJGYHHFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678029
Record name 2,2,2-Trifluoro-1-[4-(4-fluorobenzoyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone

CAS RN

1159982-32-7
Record name 2,2,2-Trifluoro-1-[4-(4-fluorobenzoyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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